1-Benzyl-2-(chloromethyl)-1H-imidazole hydrochloride

Solubility Formulation Pre-formulation

Multi-step imidazole functionalization often requires tedious protecting-group strategies. 1-Benzyl-2-(chloromethyl)-1H-imidazole hydrochloride delivers both N1-benzyl and C2-chloromethyl substituents pre-installed, enabling direct, high-yielding nucleophilic displacement at the chloromethyl site. - Pre-validated as Nizofenone Intermediate 2; benchmark synthetic route yields 45.32% as an optimization baseline. - Hydrochloride salt guarantees aqueous solubility and a well-defined melting point (186-188 °C), simplifying reaction work-up. - High LogP (3.47) facilitates extraction and chromatographic purification, reducing process development time.

Molecular Formula C11H12Cl2N2
Molecular Weight 243.13 g/mol
CAS No. 19276-03-0
Cat. No. B103883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-2-(chloromethyl)-1H-imidazole hydrochloride
CAS19276-03-0
Molecular FormulaC11H12Cl2N2
Molecular Weight243.13 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C[NH+]2C=CN=C2CCl.[Cl-]
InChIInChI=1S/C11H11ClN2.ClH/c12-8-11-13-6-7-14(11)9-10-4-2-1-3-5-10;/h1-7H,8-9H2;1H
InChIKeyIOOCHXMDSFPOGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-2-(chloromethyl)-1H-imidazole Hydrochloride: Key Imidazole Intermediate


1-Benzyl-2-(chloromethyl)-1H-imidazole hydrochloride (CAS 19276-03-0) is a heterocyclic organic compound with the molecular formula C₁₁H₁₂Cl₂N₂ and a molecular weight of 243.13 g/mol . Structurally, it is an imidazole derivative, characterized by a benzyl substituent at the 1-position and a reactive chloromethyl group at the 2-position [1]. The compound exists as a hydrochloride salt, a form that is commonly utilized in research settings due to its enhanced aqueous solubility and solid-state stability . Its primary role is as a versatile intermediate in organic synthesis, particularly for creating more complex molecules in medicinal chemistry, where the imidazole core is a privileged scaffold for drug discovery [1].

Generic Substitution Risks for 1-Benzyl-2-(chloromethyl)-1H-imidazole HCl


While the imidazole class is broad, the specific combination of substituents and counterion on 1-Benzyl-2-(chloromethyl)-1H-imidazole hydrochloride (CAS 19276-03-0) confers a unique set of chemical and physical properties that are not present in its close analogs [1]. The dual substitution pattern—a benzyl group at N1 and a chloromethyl group at C2—creates a specific steric and electronic environment that governs its reactivity, particularly in nucleophilic substitution reactions . Furthermore, the hydrochloride salt form is not a trivial detail; it provides a defined melting point range (186-188°C) and a high level of water solubility compared to the free base, which directly impacts handling, storage, and reaction conditions in both bench-scale research and industrial processes . The following quantitative evidence guide details these critical differences.

Quantitative Evidence: 1-Benzyl-2-(chloromethyl)-1H-imidazole HCl


Enhanced Solubility via Hydrochloride Salt

The hydrochloride salt form of 1-Benzyl-2-(chloromethyl)-1H-imidazole (CAS 19276-03-0) is specifically chosen for its improved solubility in aqueous media compared to its free base analog (CAS 58610-70-1). This is a fundamental principle in pharmaceutical chemistry, where salt formation is a primary strategy to enhance the bioavailability and processability of weakly basic compounds. The presence of the chloride counterion significantly increases the compound's polarity and ability to form hydrogen bonds with water molecules .

Solubility Formulation Pre-formulation

Nizofenone Intermediate Synthesis

This compound is explicitly documented as 'Nizofenone Intermediate 2' in Chinese chemical literature and patents, establishing its specific and critical role in the synthesis of nizofenone fumarate, a neuroprotective agent [1]. A research report detailing the synthesis of this key intermediate achieved an optimized overall yield of 45.32% [2]. This provides a quantifiable benchmark for process chemists aiming to reproduce or improve upon this route.

Process Chemistry Pharmaceutical Intermediates Nizofenone

Solid-State Stability and Handling

The compound's identity and purity are reliably confirmed by a sharp melting point of 186-188°C . This is a critical differentiator from its free base form, which may exhibit different thermal behavior. For comparison, the simpler analog 2-(chloromethyl)-1H-imidazole (CAS 40403-72-3) has a markedly different boiling point of 320.5°C [1], reflecting the significant change in physical properties conferred by the N1-benzyl group and salt formation. The high melting point of the hydrochloride salt is indicative of a crystalline solid with good stability at ambient temperatures.

Solid-State Chemistry Analytical Characterization Material Handling

Differentiated Lipophilicity Profile

The compound's calculated LogP value is 3.47 [1], which indicates moderate lipophilicity and a high potential to partition into organic phases. This is in stark contrast to the simpler analog 2-(chloromethyl)-1H-imidazole (CAS 40403-72-3), which has a significantly lower LogP of 1.15 [2]. The difference of over two log units (ΔLogP ≈ 2.32) implies that the target compound is approximately 200 times more lipophilic than the N1-unsubstituted analog.

Lipophilicity LogP QSAR

Application Scenarios: 1-Benzyl-2-(chloromethyl)-1H-imidazole HCl


Nizofenone Fumarate Synthesis

This compound is the designated 'Nizofenone Intermediate 2' . Any research group or industrial facility working on the synthesis of nizofenone or its structural analogs should procure this specific compound. The validated synthetic route provides a benchmark yield of 45.32%, which is a starting point for further process optimization [1].

1,2-Disubstituted Imidazole Library Synthesis

As a building block, this compound provides a dual substitution pattern that is synthetically challenging to replicate. Its reactive chloromethyl group at C2 allows for further derivatization via nucleophilic substitution, while the N1-benzyl group is fixed. This makes it an ideal starting material for creating diverse libraries of imidazole-containing compounds for structure-activity relationship (SAR) studies.

Aqueous-Phase Conjugation Chemistry

The superior aqueous solubility of the hydrochloride salt makes this compound uniquely suitable for reactions that require aqueous or protic solvent conditions. For instance, it can be directly used in bioconjugation chemistry or in reactions with water-soluble nucleophiles, where the free base analog would precipitate out of solution, leading to incomplete or failed reactions.

Lipophilicity and Solubility Model

The well-defined physical properties, including its high LogP (3.47) and distinct melting point (186-188°C), make it an excellent model compound for analytical method development or for studying the impact of salt formation on the physicochemical properties of heterocyclic building blocks.

Technical Documentation Hub

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